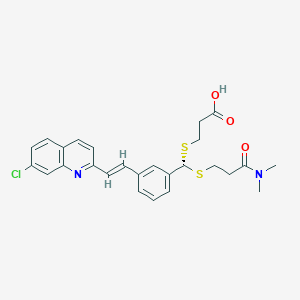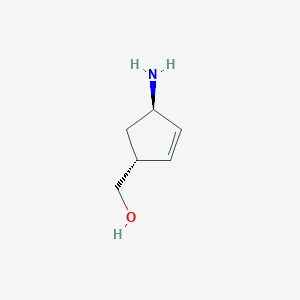![molecular formula C7H5N3O B15246769 Pyrido[3,4-B]pyrazin-8-OL CAS No. 679797-39-8](/img/structure/B15246769.png)
Pyrido[3,4-B]pyrazin-8-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido[3,4-B]pyrazin-8-OL is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[3,4-B]pyrazin-8-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with iodine to form an intermediate, which is then further reacted with other reagents to yield the final product . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like NMR and FT-IR spectroscopy .
化学反応の分析
Types of Reactions: Pyrido[3,4-B]pyrazin-8-OL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, often in the presence of a solvent like ethanol.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
科学的研究の応用
Pyrido[3,4-B]pyrazin-8-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
作用機序
The mechanism of action of Pyrido[3,4-B]pyrazin-8-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .
類似化合物との比較
Pyrido[2,3-b]pyrazine: Another member of the pyrazolopyridine family, known for its fluorescent properties and applications in materials science.
Pyrrolopyrazine: A heterocyclic compound with a pyrrole and pyrazine ring, exhibiting various biological activities such as antimicrobial and antiviral effects.
Uniqueness of Pyrido[3,4-B]pyrazin-8-OL: this compound is unique due to its specific bicyclic structure and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity
特性
CAS番号 |
679797-39-8 |
|---|---|
分子式 |
C7H5N3O |
分子量 |
147.13 g/mol |
IUPAC名 |
pyrido[3,4-b]pyrazin-8-ol |
InChI |
InChI=1S/C7H5N3O/c11-6-4-8-3-5-7(6)10-2-1-9-5/h1-4,11H |
InChIキー |
IYIGSRBPRHULDC-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C(=CN=CC2=N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


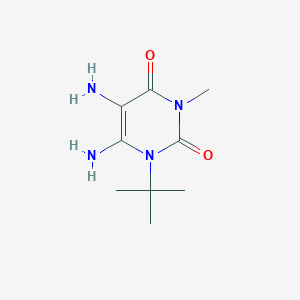
![2-((4-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B15246693.png)
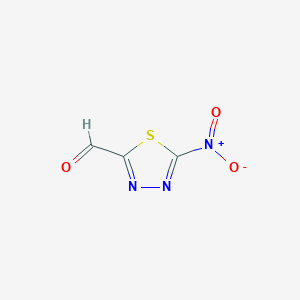

![2,6-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B15246716.png)
![Pyrrolo[1,2-a]pyrazine-1,3,4(2H)-trione](/img/structure/B15246724.png)
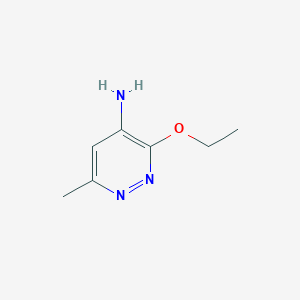
![5-Methyl-[1,2,3]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15246736.png)
![2-(3,5-Dimethyl-1-tosyl-1H-indazol-4-yl)-6-(5-isopropyl-2-methylphenyl)-4-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15246743.png)

